Dihydrocarvyl acetate

Descripción general

Descripción

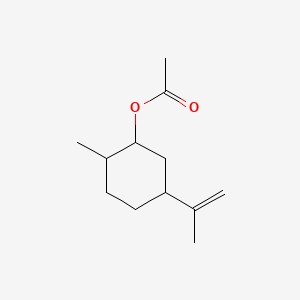

Dihydrocarvyl acetate is an organic compound with the molecular formula C₁₂H₂₀O₂ and a molecular weight of 196.2860 g/mol . It is a derivative of carvone and is commonly used in the fragrance and flavor industry due to its pleasant odor. The compound is also known by several other names, including p-Menth-8-en-2-yl acetate and Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, acetate .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dihydrocarvyl acetate can be synthesized through the esterification of dihydrocarveol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods: In an industrial setting, this compound is produced by the catalytic hydrogenation of carvone followed by esterification with acetic acid. The hydrogenation step reduces the double bond in carvone, converting it to dihydrocarveol, which is then esterified to form this compound. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidation products, including dihydrocarvone and other oxygenated derivatives.

Reduction: The compound can be reduced to form dihydrocarveol, the corresponding alcohol.

Substitution: this compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Dihydrocarvone and other oxygenated derivatives.

Reduction: Dihydrocarveol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Fragrance Industry

Overview

Dihydrocarvyl acetate is primarily used as a fragrance ingredient due to its pleasant aroma, which resembles that of mint. It is utilized in perfumes, cosmetics, and household products.

Safety Assessments

The Research Institute for Fragrance Materials (RIFM) conducted a safety assessment of this compound. The compound was evaluated for various toxicity endpoints including genotoxicity, repeated dose toxicity, reproductive toxicity, and skin sensitization. The findings indicated that this compound is not expected to be genotoxic and has a margin of exposure (MOE) greater than 100 for repeated dose toxicity .

Table 1: Toxicological Profile of this compound

| Endpoint | Result |

|---|---|

| Genotoxicity | Not expected to be genotoxic |

| Repeated Dose Toxicity | MOE > 100 |

| Skin Sensitization | NESIL = 2500 μg/cm² |

| Phototoxicity | Not phototoxic/photoallergenic |

| Environmental Safety | Not PBT (Persistent, Bioaccumulative, Toxic) |

Food Industry

Flavoring Agent

this compound is used as a flavoring agent in food products. Its mint-like flavor profile makes it suitable for confections, beverages, and baked goods. The World Health Organization (WHO) has evaluated the safety of carvone-related substances, indicating that they do not present safety concerns at current estimated intake levels .

Pharmaceutical Applications

Potential Therapeutic Uses

Research indicates that this compound may have potential therapeutic applications due to its biological activity. It has been studied for its effects on metabolic processes and inflammation.

Case Study: Inflammatory Response in Mice

A study investigated the effects of e-cigarette aerosols containing this compound on lung inflammation in mice. The results suggested that exposure to these aerosols could induce inflammatory responses, highlighting the need for further research into the compound's health implications .

Olfactory Research

Sensory Discrimination Studies

this compound has been used in olfactory discrimination studies involving CD-1 mice. The research demonstrated that these mice could effectively discriminate between this compound and other odorants, suggesting its utility in sensory research and potential applications in developing olfactory-based products .

Environmental Impact

This compound has been assessed for environmental safety under the International Fragrance Association (IFRA) standards. The compound does not accumulate in the environment and poses minimal risk based on current usage levels .

Mecanismo De Acción

The mechanism of action of dihydrocarvyl acetate involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress and microbial growth. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with key enzymes involved in the production of reactive oxygen species and microbial cell wall synthesis .

Comparación Con Compuestos Similares

Dihydrocarveol acetate: A stereoisomer of dihydrocarvyl acetate with similar chemical properties.

Neoiso-dihydrocarveol acetate: Another stereoisomer with slight differences in its chemical structure.

Isodihydrocarveol acetate: A related compound with a different stereochemistry.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the acetate functional group. This gives it distinct chemical and physical properties compared to its isomers and other related compounds. Its pleasant odor and stability make it particularly valuable in the fragrance and flavor industry .

Actividad Biológica

Dihydrocarvyl acetate, a monoterpenoid compound with the molecular formula , is primarily derived from the essential oils of plants such as Mentha spicata (spearmint). This compound has garnered attention due to its potential biological activities, including olfactory properties, metabolic pathways, and safety assessments. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its ester functional group and is part of the broader category of terpenoid compounds. Its structural formula can be represented as follows:

Metabolism and Pharmacokinetics

The metabolism of this compound involves hydrolysis to yield dihydrocarveol and acetic acid, primarily facilitated by carboxylesterases present in the liver. Studies indicate that terpenoid esters undergo hydrolysis, leading to their respective alcohols and carboxylic acids, which may subsequently enter enterohepatic circulation before renal excretion .

Olfactory Discrimination

Research has demonstrated that this compound exhibits notable olfactory properties. A study involving CD-1 mice indicated that this compound was among the easier odorants to discriminate compared to other tested compounds. The percentage of correct identifications reached up to 80% in certain trials, highlighting its significance in sensory perception .

Genotoxicity and Safety Assessments

Extensive safety evaluations have been conducted on this compound, focusing on its genotoxic potential. The results from various assays suggest that this compound is not genotoxic. For instance, it has been shown that neither dihydrocarveol nor acetic acid induced mutagenic effects in the Ames test, and this non-mutagenicity can be extrapolated to this compound .

| Endpoint | Findings |

|---|---|

| Genotoxicity | Non-mutagenic in Ames test |

| Repeated Dose Toxicity | Margin of exposure (MOE) adequate |

| Skin Sensitization | No significant sensitization observed |

| Phototoxicity | No studies available |

Toxicological Studies

In a series of experiments involving rodents, various doses of carvone (a related compound) were administered to assess toxicity levels. The studies found no adverse effects at lower doses, indicating a favorable safety profile for related compounds like this compound .

Additionally, repeated dose toxicity studies indicated that this compound does not pose significant health risks under normal exposure conditions, reinforcing its safety for use in fragrance applications .

Análisis De Reacciones Químicas

Chemical Reactions of Dihydrocarvyl Acetate

This compound is an organic compound with the molecular formula

and a molecular weight of approximately 196.29 g/mol. This compound belongs to the class of menthane monoterpenoids and is primarily used in the fragrance and flavoring industries due to its pleasant aroma. Understanding its chemical reactions is crucial for its applications in various fields, including organic synthesis and biochemistry.

Hydrolysis

This compound can undergo hydrolysis to yield dihydrocarveol and acetic acid. This reaction is facilitated by carboxylesterases, enzymes that catalyze the cleavage of ester bonds in the presence of water:

Hydrolysis is significant in metabolic pathways where esters are converted into their corresponding alcohols and acids, which can then participate in further biochemical processes .

Oxidation

Oxidation reactions involving this compound can lead to the formation of dihydrocarvone. This transformation typically employs oxidizing agents such as sodium dichromate in acidic conditions:

This reaction is important for producing compounds with different functional groups, which can enhance their utility in synthetic organic chemistry .

Ester Exchange Reactions

This compound can also participate in ester exchange reactions, where it reacts with other alcohols or acids to form new esters. For example, when treated with methyl isovalerate and sodium methylate, it undergoes transesterification:

This reaction allows for the modification of this compound's properties, making it suitable for various applications .

Thermal Decomposition

Under high temperatures, this compound may decompose to yield smaller aliphatic compounds and other byproducts. The thermal stability of this compound can be evaluated through thermogravimetric analysis (TGA), indicating that it may decompose at temperatures exceeding 200°C .

Propiedades

Número CAS |

20777-49-5 |

|---|---|

Fórmula molecular |

C12H20O2 |

Peso molecular |

196.29 g/mol |

Nombre IUPAC |

[(1R,2R,5R)-2-methyl-5-prop-1-en-2-ylcyclohexyl] acetate |

InChI |

InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h9,11-12H,1,5-7H2,2-4H3/t9-,11-,12-/m1/s1 |

Clave InChI |

TUSIZTVSUSBSQI-YUSALJHKSA-N |

SMILES |

CC1CCC(CC1OC(=O)C)C(=C)C |

SMILES isomérico |

C[C@@H]1CC[C@H](C[C@H]1OC(=O)C)C(=C)C |

SMILES canónico |

CC1CCC(CC1OC(=O)C)C(=C)C |

Densidad |

0.943-0.954 |

Key on ui other cas no. |

57287-13-5 |

Descripción física |

colourless to pale yellow liquid |

Solubilidad |

slightly soluble in water; soluble in alcohol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.